Enzymatic Acyl Donor vs. Acceptor Specificity in Peptide Synthesis
In enzymatic peptide synthesis, methyl 2-aminopent-4-enoate (as DL-AgOMe) acts as an efficient acyl donor but fails as an acyl acceptor. Proteases from Aspergillus oryzae and Aspergillus sojae synthesized the dipeptide Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. In contrast, the same enzymes could not catalyze the synthesis of Cbz-L-Phe-L-AgOEt when allylglycine ethyl ester was used as the acyl acceptor [1]. This functional asymmetry is critical for designing enzymatic peptide assembly strategies and is not predictable from other amino acid esters.
| Evidence Dimension | Enzymatic peptide bond formation |
|---|---|
| Target Compound Data | Dipeptide Cbz-L-Ag-L-PheNH2 formed (acyl donor role) |
| Comparator Or Baseline | Allylglycine ethyl ester (DL-AgOEt) as acyl acceptor: no dipeptide formed |
| Quantified Difference | Successful synthesis vs. no detectable product |
| Conditions | Proteases from A. oryzae and A. sojae, aqueous/organic solvent system |
Why This Matters
This quantifies the compound's specific enzymatic reactivity, guiding its selection over other allylglycine esters in enzyme-catalyzed peptide synthesis protocols.
- [1] Fernandez, M. M., et al. (1995). Enzymatic synthesis of peptides containing unnatural amino acids. Enzyme and Microbial Technology, 17(11), 964-971. View Source
